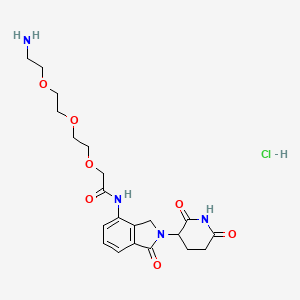
Lenalidomide-acetamido-O-PEG2-C2-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-PEG2-C2-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability. The addition of the acetamido group further modifies its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-C2-amine HCl involves several steps:
Starting Material: Lenalidomide is used as the starting material.
PEGylation: The introduction of the PEG2 linker is achieved through a nucleophilic substitution reaction. Lenalidomide is reacted with a PEG2 derivative containing a leaving group (e.g., tosylate or mesylate) under basic conditions.
Acetamidation: The PEGylated lenalidomide is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.
Amine Introduction: The final step involves the introduction of the amine group through a reductive amination reaction, where the acetamido-PEGylated lenalidomide is reacted with an amine source (e.g., ammonia or an amine derivative) in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Rigorous quality control measures, including HPLC, NMR, and mass spectrometry, are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG2-C2-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or PEG linker sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Lenalidomide-acetamido-O-PEG2-C2-amine HCl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and formulations.
Mechanism of Action
Lenalidomide-acetamido-O-PEG2-C2-amine HCl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell activity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Protein Degradation: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and other hematological malignancies.
Uniqueness
Lenalidomide-acetamido-O-PEG2-C2-amine HCl stands out due to its improved solubility and bioavailability, which are attributed to the PEG2 linker. The acetamido group further enhances its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-7-30-8-9-31-10-11-32-13-19(27)23-16-3-1-2-14-15(16)12-25(21(14)29)17-4-5-18(26)24-20(17)28;/h1-3,17H,4-13,22H2,(H,23,27)(H,24,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMIYVIEXKFXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
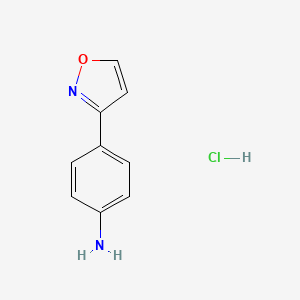
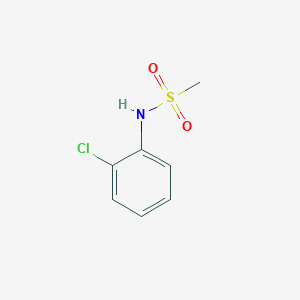
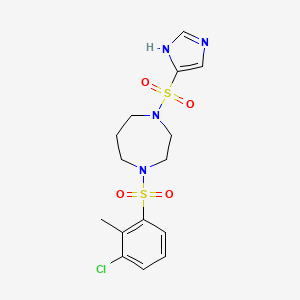
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)
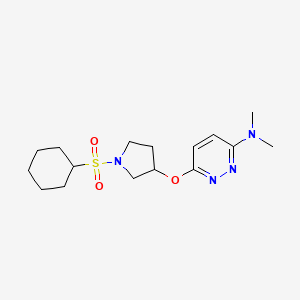
![1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

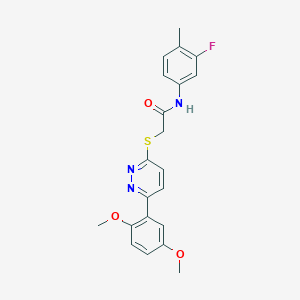
![2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2644399.png)
![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)
![4-methyl-1-[5-(3-nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2644405.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)

